1-Butanone, 1-(3-isoquinolyl)-
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Overview
Description
1-(ISOQUINOLIN-3-YL)BUTAN-1-ONE is an organic compound belonging to the class of isoquinolines. Isoquinolines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry. This compound features an isoquinoline moiety attached to a butanone group, making it a valuable intermediate in various chemical syntheses and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(ISOQUINOLIN-3-YL)BUTAN-1-ONE can be achieved through several methods. One common approach involves the condensation of isoquinoline with butanone under acidic or basic conditions. Another method includes the use of metal catalysts, such as copper(II) complexes, to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of 1-(ISOQUINOLIN-3-YL)BUTAN-1-ONE often involves multi-step processes that ensure high yields and purity. These processes may include the use of advanced catalytic systems and optimized reaction conditions to achieve efficient synthesis .
Chemical Reactions Analysis
Types of Reactions
1-(ISOQUINOLIN-3-YL)BUTAN-1-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The isoquinoline moiety can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted isoquinoline derivatives.
Scientific Research Applications
1-(ISOQUINOLIN-3-YL)BUTAN-1-ONE has numerous applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in drug development.
Industry: Utilized in the production of pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism of action of 1-(ISOQUINOLIN-3-YL)BUTAN-1-ONE involves its interaction with specific molecular targets and pathways. The compound’s isoquinoline moiety can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
1-(ISOQUINOLIN-3-YL)BUTAN-1-ONE can be compared with other isoquinoline derivatives, such as:
- 1-(ISOQUINOLIN-1-YL)BUTAN-1-ONE
- 1-(ISOQUINOLIN-2-YL)BUTAN-1-ONE
- 1-(ISOQUINOLIN-4-YL)BUTAN-1-ONE
These compounds share similar structural features but differ in the position of the isoquinoline moiety. The unique positioning of the isoquinoline group in 1-(ISOQUINOLIN-3-YL)BUTAN-1-ONE contributes to its distinct chemical and biological properties .
Properties
CAS No. |
7661-41-8 |
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Molecular Formula |
C13H13NO |
Molecular Weight |
199.25 g/mol |
IUPAC Name |
1-isoquinolin-3-ylbutan-1-one |
InChI |
InChI=1S/C13H13NO/c1-2-5-13(15)12-8-10-6-3-4-7-11(10)9-14-12/h3-4,6-9H,2,5H2,1H3 |
InChI Key |
SQGDAWQXQGUGEX-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)C1=CC2=CC=CC=C2C=N1 |
Origin of Product |
United States |
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